DL-Lactate de sodium-d3 (60 % p/p dans H2O)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

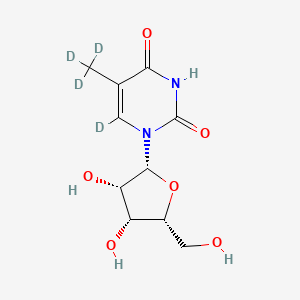

Sodium DL-Lactate-d3 (60% w/w in H2O) is a stable isotope-labeled compound, specifically a sodium salt of lactic acid where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research for tracing and analytical purposes due to its stable isotope labeling. The compound is typically found in an aqueous solution with a concentration of 60% weight/weight.

Applications De Recherche Scientifique

Sodium DL-Lactate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to track the fate of lactic acid in biochemical pathways.

Biology: Employed in cell culture media to study cellular metabolism and energy production.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of lactic acid in the body.

Industry: Utilized in the food and beverage industry as a preservative and acidity regulator.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium DL-Lactate-d3 is synthesized by the fermentation of carbohydrates using lactic acid bacteria, followed by the neutralization of the resulting lactic acid with sodium hydroxide. The deuterium labeling is achieved by using deuterated water (D2O) during the fermentation process. The reaction conditions are carefully controlled to ensure the incorporation of deuterium into the lactic acid molecule.

Industrial Production Methods: In industrial settings, the production of Sodium DL-Lactate-d3 involves large-scale fermentation processes. The fermentation is carried out in bioreactors where the conditions such as pH, temperature, and nutrient supply are optimized for maximum yield. After fermentation, the lactic acid is purified and neutralized with sodium hydroxide to produce the sodium salt. The final product is then concentrated to achieve the desired 60% w/w solution.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium DL-Lactate-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pyruvate in the presence of oxidizing agents.

Reduction: It can be reduced to propylene glycol under reducing conditions.

Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Pyruvate

Reduction: Propylene glycol

Substitution: Various substituted lactates depending on the reagent used

Mécanisme D'action

The mechanism of action of Sodium DL-Lactate-d3 involves its participation in metabolic pathways where it acts as a substrate for enzymes such as lactate dehydrogenase. The deuterium labeling allows for the tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound is metabolized similarly to unlabeled lactic acid, but the presence of deuterium provides a distinct signal that can be detected and analyzed.

Comparaison Avec Des Composés Similaires

Sodium DL-Lactate-d3 is unique due to its stable isotope labeling with deuterium. Similar compounds include:

Sodium L-Lactate: The sodium salt of L-lactic acid, commonly used in medical and industrial applications.

Sodium D-Lactate: The sodium salt of D-lactic acid, used in similar applications but with different stereochemistry.

Sodium Lactate: A general term for the sodium salt of lactic acid, available in various forms and concentrations.

The uniqueness of Sodium DL-Lactate-d3 lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis of metabolic pathways.

Propriétés

Numéro CAS |

1219802-24-0 |

|---|---|

Formule moléculaire |

C₃H₂D₃NaO₃ |

Poids moléculaire |

115.08 |

Synonymes |

2-Hydroxypropanoic Acid Sodium Salt-d3; Monosodium Salt Lactic Acid-d3; 2-Hydroxy-Propanoic Acid Monosodium Salt-d3; Sodium Lactate-d3; E 325; Lacolin-d3; Lactic Acid Sodium Salt-d3; Monosodium Lactate-d3; NSC 31718-d3; Per-glycerin-d3; Purasal Powde |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)